(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate
Description
(Z)-Ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate is a benzofuran-derived compound characterized by a dihydrobenzofuran core with a 3-oxo group, a (Z)-configured 2,3,4-trimethoxybenzylidene substituent at position 2, and an ethyl 2-phenylacetate moiety at position 4. Structural determination of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-5-34-28(30)26(17-9-7-6-8-10-17)35-19-12-13-20-22(16-19)36-23(24(20)29)15-18-11-14-21(31-2)27(33-4)25(18)32-3/h6-16,26H,5H2,1-4H3/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBWUPUZTAEAIY-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as ethyl 2-{[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}-2-phenylacetate, contains a trimethoxyphenyl (TMP) group. The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. The biological activity of such analogs decreases after the alteration of the TMP moiety. This suggests that the compound interacts with its targets, leading to changes in their function.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics, disrupting cell division and leading to cell death. Similarly, the inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways.
Biological Activity
(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzofuran core
- Trimethoxy substitutions that enhance lipophilicity
- An ester functional group that may influence its metabolic stability
Molecular Formula and Weight
- Molecular Formula : C20H22O5
- Molecular Weight : 350.39 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific activities associated with this compound.
Anticancer Activity
A study highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance:
- IC50 Values : Compounds derived from benzofuran structures demonstrated IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, suggesting significant anticancer potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.8 | MCF-7 |
| Compound B | 4.5 | MCF-7 |
| Compound C | 3.0 | A549 (Lung) |
This indicates that the presence of the benzofuran moiety may contribute to enhanced cytotoxicity.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to interfere with cell cycle progression.
- Induction of apoptosis : Activation of apoptotic pathways in cancer cells has been documented.
- Modulation of signaling pathways : Inhibition of NF-kB and other inflammatory pathways can lead to reduced inflammation.
Case Studies and Research Findings
- Study on Cytotoxicity : A recent investigation into the cytotoxic properties of benzofuran derivatives revealed that structural modifications significantly impacted their activity against cancer cell lines . The study emphasized the importance of substituents at specific positions on the benzofuran ring for enhancing bioactivity.
- Anti-inflammatory Effects : Research has shown that compounds with similar functionalities can inhibit TNF-alpha production in macrophages, suggesting potential for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Analog 1: Methyl {[(2Z)-2-(3-Fluorobenzylidene)-3-Oxo-2,3-Dihydro-1-Benzofuran-6-yl]Oxy}Acetate
Key Differences :
- Benzylidene Substituent : Replaces 2,3,4-trimethoxybenzylidene with a 3-fluorobenzylidene group.
- Ester Group : Uses a methyl ester instead of ethyl 2-phenylacetate.
- Oxy Substituent : Features a simpler acetoxy group at position 5.
Implications :
Structural Analog 2: (2Z)-2-[(2E)-3-(2-Methoxyphenyl)Prop-2-En-1-Ylidene]-3-Oxo-2,3-Dihydro-1-Benzofuran-6-Yl 3,4,5-Trimethoxybenzoate
Key Differences :
- Benzylidene Substituent : Incorporates a propenylidene chain with a 2-methoxyphenyl group instead of a benzylidene ring.
- Ester Group : Utilizes a 3,4,5-trimethoxybenzoate ester rather than ethyl 2-phenylacetate.
Implications :
- The propenylidene chain introduces conformational flexibility, possibly altering binding affinity in biological targets.
- The 3,4,5-trimethoxybenzoate ester increases electron-donating effects, which could enhance resonance stabilization compared to the phenylacetate group .
Comparative Data Table
Research Implications
- Steric Considerations : The ethyl 2-phenylacetate moiety introduces steric hindrance, which may reduce enzymatic degradation compared to smaller esters in analogs .
- Biological Activity: While none of the evidence specifies bioactivity, structural trends suggest the target compound’s lipophilicity and stability could favor prolonged action in hydrophobic environments (e.g., cell membranes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
